5-cyclopropyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
5-cyclopropyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has been shown to have unique properties that make it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 5-cyclopropyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. This compound has also been shown to inhibit the activity of HIF-1α, a transcription factor that is involved in the regulation of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have anti-angiogenic effects, which may be useful in the treatment of diseases such as age-related macular degeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-cyclopropyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to have a low IC50 value, indicating that it is highly effective at inhibiting the target enzymes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5-cyclopropyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential area of study is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
5-cyclopropyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, which may contribute to its anti-cancer effects.
Eigenschaften
IUPAC Name |
5-cyclopropyl-1-(4-methylphenyl)-N-phenyltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-7-11-16(12-8-13)23-18(14-9-10-14)17(21-22-23)19(24)20-15-5-3-2-4-6-15/h2-8,11-12,14H,9-10H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RREWVYWAGJKJOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.